molecular formula C17H27NO2 B105202 octyldimethyl p-aminobenzoic acid CAS No. 58817-05-3

octyldimethyl p-aminobenzoic acid

Cat. No.: B105202
CAS No.: 58817-05-3
M. Wt: 277.4 g/mol
InChI Key: YAGMLECKUBJRNO-UHFFFAOYSA-N
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Description

octyldimethyl p-aminobenzoic acid: is an organic compound with the molecular formula C17H27NO2. It is a derivative of 4-aminobenzoic acid, where the benzene ring is substituted with an octyl group and two methyl groups. This compound is commonly used in the cosmetic industry as a sunscreen agent due to its ability to absorb ultraviolet (UV) radiation, particularly in the UVB range .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of octyl dimethyl 4-aminobenzoic acid typically begins with 4-aminobenzoic acid.

    Methylation: The methyl groups are introduced via a methylation reaction using methyl iodide and a strong base like sodium hydride.

    Reaction Conditions: These reactions are generally carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: In industrial settings, the production of octyl dimethyl 4-aminobenzoic acid involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: octyldimethyl p-aminobenzoic acid can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Acts as a UV absorber in various chemical formulations.

Biology:

  • Studied for its potential effects on cellular processes due to its UV-absorbing properties.

Medicine:

  • Investigated for its potential use in photoprotection and prevention of UV-induced skin damage.

Industry:

Comparison with Similar Compounds

    4-Aminobenzoic acid (PABA): A parent compound with similar UV-absorbing properties but lacks the octyl and methyl substitutions.

    Ethylhexyl 4-dimethylaminobenzoate (Padimate O): Another UV filter with similar applications but different structural modifications.

Uniqueness:

Properties

IUPAC Name

octyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-14-20-17(19)15-10-12-16(13-11-15)18(2)3/h10-13H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGMLECKUBJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207549
Record name Octyl dimethyl 4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58817-05-3
Record name Octyl p-dimethylaminobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58817-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl dimethyl 4-aminobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058817053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl dimethyl 4-aminobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTYL DIMETHYL P-AMINOBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X64HWP88S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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